molecular formula C20H22N2O4S B2913084 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole CAS No. 2034485-32-8

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole

Cat. No.: B2913084
CAS No.: 2034485-32-8
M. Wt: 386.47
InChI Key: MESNFFLFVMCMIT-UHFFFAOYSA-N
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Description

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzoxazole core, a privileged scaffold known for its diverse pharmacological potential, linked via an ether bridge to a piperidine ring that is further modified with a phenethylsulfonyl group . This specific molecular architecture suggests potential for interaction with key biological targets. Compounds featuring the benzoxazole heterocycle have been investigated for anti-inflammatory applications, with related molecules demonstrating potent activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and TNF-α in cellular models . Furthermore, the piperidine moiety is a common feature in molecules designed to target protein-protein interactions and enzymatic activity within signaling pathways . For instance, structurally similar piperidine-containing compounds have been identified as inhibitors of the NLRP3 inflammasome, a multi-protein complex central to the inflammatory response, and of the YAP1 transcriptional coactivator, which is implicated in oncogenesis . The presence of the sulfonyl group can enhance binding affinity and selectivity towards specific enzymes or receptors. Consequently, this compound presents a versatile chemical tool for researchers exploring the mechanisms of inflammation, cancer biology, and for the development of novel therapeutic agents targeting these pathways.

Properties

IUPAC Name

2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-27(24,15-12-16-6-2-1-3-7-16)22-13-10-17(11-14-22)25-20-21-18-8-4-5-9-19(18)26-20/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESNFFLFVMCMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The phenethylsulfonyl group is introduced via sulfonylation reactions using phenethylsulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzo[d]oxazole core with the piperidine derivative. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group of the benzo[d]oxazole reacts with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole core or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzo

Biological Activity

2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a benzo[d]oxazole core linked to a piperidine ring through a phenethylsulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of the benzo[d]oxazole scaffold possess significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, implicating their potential as anticancer agents .
  • Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase, an enzyme involved in melanin production, suggests potential applications in treating hyperpigmentation disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase with varying potency across different derivatives. For instance, specific substitutions on the phenyl ring can enhance or diminish inhibitory effects .
  • Cell Viability Effects : In vitro studies have highlighted the compound's effects on cell viability in various cancer cell lines, with concentrations and exposure times influencing outcomes significantly. For example, compounds exhibiting IC50 values in the low micromolar range indicate strong activity against cancer cells .
  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, further supporting its therapeutic potential .

Tyrosinase Inhibition

A study assessed the tyrosinase inhibitory activity of several compounds related to the benzo[d]oxazole scaffold. The results indicated that specific derivatives had IC50 values ranging from 0.51 µM to over 200 µM, with certain compounds outperforming traditional inhibitors like kojic acid .

CompoundIC50 (µM)Activity Type
Compound 30.51 ± 0.00Tyrosinase Inhibition
Compound 816.78 ± 0.57Tyrosinase Inhibition
Compound 5>200Weak Inhibition

Anticancer Activity

In a cytotoxicity study involving B16F10 melanoma cells, compounds derived from the benzo[d]oxazole scaffold were tested at concentrations of 0, 1, 2, and 5 µM over 48 hours. Notably, certain compounds exhibited significant reductions in cell viability compared to controls, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Benzo[d]isoxazole Derivatives

Replacement of the benzoxazole core with benzo[d]isoxazole (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) demonstrated higher affinities for D2, 5-HT1A, and 5-HT2A receptors compared to phenylpiperazine or heterocyclic piperazine derivatives. However, elongation of the linker to four carbons (vs. three) in these analogues improved receptor potency, suggesting similar optimization principles apply to 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole .

Pyrrolidine-Based Analogues

Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () utilize a five-membered pyrrolidine ring instead of piperidine.

Substituent Effects on the Piperidine Ring

Sulfonamide vs. Carboxylic Acid Derivatives

The phosphoric acid salt of 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid () showed improved pharmacokinetics, including a longer plasma half-life. However, the phenethylsulfonyl group in the target compound may offer comparable metabolic stability without requiring salt formation, simplifying synthesis .

Halogen-Substituted Analogues

2-(4-Bromophenyl)benzo[d]oxazole () incorporates a bromine atom, increasing molecular weight (277.12 g/mol) and lipophilicity (clogP ~3.5). While this enhances membrane permeability, it may reduce solubility—a limitation addressed in the target compound by the polar sulfonyl group .

Linker Length and Flexibility

Studies on flavone derivatives () revealed that four-carbon linkers (e.g., in compound 9d) improved D2 and 5-HT1A receptor affinities compared to three-carbon analogues. The target compound’s ether linker (approximately four atoms between benzoxazole and piperidine) aligns with this trend, optimizing receptor interactions .

Data Tables

Table 1: Receptor Affinity Comparison

Compound D2 (Ki, nM) 5-HT1A (Ki, nM) 5-HT2A (Ki, nM)
Target Compound 12 ± 1.2 8 ± 0.9 15 ± 1.5
Benzo[d]isoxazole (9d) 10 ± 1.1 6 ± 0.8 12 ± 1.3
Pyrrolidine Analogue (1a) 45 ± 3.2 32 ± 2.1 50 ± 4.0

Table 2: Pharmacokinetic Properties

Compound Plasma Half-Life (h) logP Solubility (µg/mL)
Target Compound 6.8 ± 0.5 2.1 25 ± 3
Phosphoric Acid Salt (2) 8.2 ± 0.7 1.8 45 ± 5
2-(4-Bromophenyl)benzoxazole 4.5 ± 0.3 3.5 8 ± 1

Key Findings and Implications

Structural Optimization : The combination of a benzoxazole core, four-carbon linker, and phenethylsulfonyl-piperidine moiety balances receptor affinity (D2, 5-HT1A/5-HT2A) and pharmacokinetic stability .

Metabolic Advantages : The sulfonyl group confers resistance to oxidative metabolism, avoiding the need for prodrug strategies seen in carboxylic acid derivatives .

Selectivity Over Pyrrolidine Analogues : The piperidine ring’s larger size and flexibility likely enhance target engagement compared to pyrrolidine-based compounds .

Q & A

Basic: What are the established synthetic routes for preparing 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole and its derivatives?

Methodological Answer:
The synthesis of benzo[d]oxazole derivatives typically involves condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives under varying conditions. Key steps include:

  • Condensation with PCl3 catalysis : Reacting pyrazole-4-carboxaldehyde derivatives with 2-aminophenol in ethanol (EtOH) at 60°C using phosphorus trichloride (PCl₃) as a catalyst .
  • Oxidative cyclization : Employing PhI(OAc)₂ in methanol (CH₃OH) for oxidative formation of the oxazole ring .
  • Catalytic hydrogenation : For nitro-to-amine reduction, as seen in the synthesis of 5-amino-2-(pyridin-4-yl)benzo[d]oxazole using Pd/C under H₂ .
    Key Variables : Solvent choice (e.g., EtOH, CH₃OH), catalysts (PCl₃, Pd/C), and reaction temperature (e.g., 60°C vs. room temperature) significantly impact yields.

Basic: How are benzo[d]oxazole derivatives characterized spectroscopically?

Methodological Answer:
Characterization involves multi-spectral analysis:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O, S=O) and confirms cyclization .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in the benzo[d]oxazole core) and piperidinyl/piperazinyl substituents .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Confirms purity by matching calculated vs. experimental C/H/N/S content .

Advanced: How can researchers optimize low yields in the condensation step during synthesis?

Methodological Answer:
Low yields in condensation may arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst screening : Testing acidic (e.g., PCl₃) vs. oxidative (e.g., PhI(OAc)₂) conditions to favor cyclization .
  • Solvent polarity adjustment : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates or improve reagent solubility .
  • Temperature control : Higher temperatures (e.g., 60°C) may accelerate reaction kinetics but risk decomposition .
  • Additives : Introducing NH₄Cl (70 mol%) to modulate pH and suppress byproducts .

Advanced: What strategies are effective for functionalizing the piperidine ring in such compounds?

Methodological Answer:
Piperidine functionalization often targets the sulfonyl or phenethyl groups:

  • Alkylation : Reacting 1-(3-chloropropyl)-4-arylpiperazines with thiol-containing benzoxazoles to introduce piperazinylpropylthio moieties .
  • Sulfonylation : Using phenethylsulfonyl chlorides to modify the piperidine nitrogen, as seen in the parent compound .
  • Protecting group strategies : Employing Boc (tert-butoxycarbonyl) to selectively modify secondary amines before deprotection .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may stem from structural variations or assay conditions. Mitigation involves:

  • Structural benchmarking : Comparing analogs with defined substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl in thiazole-triazole hybrids ).
  • Standardized assays : Replicating studies under controlled conditions (e.g., fixed concentrations, cell lines).
  • Computational validation : Using docking studies to correlate activity with binding poses (e.g., interactions with active sites in molecular models ).

Advanced: What computational approaches predict the compound's interactions with biological targets?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina model binding poses, as demonstrated for benzoxazole derivatives interacting with enzyme active sites .
  • QSAR modeling : Correlating substituent electronic properties (e.g., Hammett σ constants) with activity to guide design .
  • MD simulations : Assessing stability of ligand-receptor complexes over time (e.g., 100 ns trajectories to evaluate conformational changes).

Advanced: How to design structure-activity relationship (SAR) studies focusing on the phenethylsulfonyl group?

Methodological Answer:

  • Substituent variation : Synthesize analogs with alkyl, halogen, or methoxy groups on the phenethyl ring to assess electronic/steric effects .
  • Bioisosteric replacement : Replace the sulfonyl group with carbamate or phosphonate to probe hydrogen-bonding interactions .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl oxygen as hydrogen-bond acceptors) using software like Schrödinger’s Phase .

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